molecular formula C22H29Cl2NO2 B034563 Meproadifen mustard CAS No. 105555-57-5

Meproadifen mustard

货号: B034563
CAS 编号: 105555-57-5
分子量: 410.4 g/mol
InChI 键: VCQKLRGMTPBALY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Meproadifen mustard is a noncompetitive antagonist and affinity-labeling compound targeting the nicotinic acetylcholine receptor (AChR). It selectively alkylates the Glu-262 residue on the α-subunit of Torpedo californica AChR, a critical site within the noncompetitive antagonist-binding region . This covalent modification occurs preferentially when the receptor is desensitized (agonist-bound), enabling structural mapping of the ion channel's cation-binding domain . Its mustard group confers irreversible binding, distinguishing it from reversible antagonists and making it a valuable tool for probing AChR topology and function .

属性

CAS 编号

105555-57-5

分子式

C22H29Cl2NO2

分子量

410.4 g/mol

IUPAC 名称

2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride

InChI

InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H

InChI 键

VCQKLRGMTPBALY-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl

规范 SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl

同义词

2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride
meproadifen mustard

产品来源

United States

准备方法

A-39183A 通过链霉菌 NRRL 12049 的好氧发酵合成。其生产的具体合成路线和反应条件是专有的,在专利和科学文献中有详细说明。 工业生产方法包括大规模发酵过程,然后进行提取和纯化步骤以分离活性化合物 .

化学反应分析

A-39183A 经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括乙醇、甲醇、二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等有机溶剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

A-39183A 在科学研究中有着广泛的应用。在化学领域,它被用作模型化合物来研究抗生素机制和耐药性。在生物学和医学领域,它被研究以探索其治疗由耐药菌引起的感染的潜力。 此外,它在微生物代谢研究和新型抗生素开发方面也有应用 .

作用机制

A-39183A 的作用机制涉及它作为离子载体的功能。它有助于将镁离子和钙离子分配到有机溶剂中,并促进铁离子进入线粒体。 这种离子载体活性会破坏细菌细胞功能,从而抑制细菌生长和存活 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Similarities

Meproadifen mustard shares mechanistic and structural features with several noncompetitive AChR antagonists. Key comparisons are summarized below:

Compound Binding Site/Residue Mechanism Functional Effect Key Reference(s)
Meproadifen mustard α-subunit Glu-262 Irreversible alkylation Desensitization potentiation; channel block
Meproadifen (parent compound) Same as mustard derivative Reversible binding Voltage-dependent channel block; accelerates desensitization
3-Azioctanol α-subunit Glu-262 Photoincorporation Channel block; overlaps with meproadifen site
Chlorpromazine γ-subunit residues (M2 segment) Photoaffinity labeling Labels desensitized-state channel lining
Phencyclidine (PCP) M2 segment (species-dependent) Reversible open-channel block Potency varies by receptor subtype
Perhydrohistrionicotoxin Competes with meproadifen site Displacement of aromatic amines Noncompetitive inhibition

Key Differences

  • Reversibility : Unlike meproadifen mustard, compounds like PCP, chlorpromazine, and the parent meproadifen bind reversibly, allowing transient modulation .
  • State Dependence : Meproadifen mustard and chlorpromazine label the desensitized state, while probes like [125I]TID label both resting and desensitized states .
  • Target Specificity: While meproadifen mustard and 3-azioctanol both target Glu-262 , chlorpromazine labels γ-subunit residues, indicating distinct interaction zones within the ion channel .
  • Functional Impact: Meproadifen (non-mustard) accelerates desensitization without alkylation, whereas its mustard derivative irreversibly traps the receptor in a nonconducting state .

Mechanistic Insights

  • Alkylation vs. Reversible Binding : The mustard group enables covalent modification of Glu-262, providing structural insights unattainable with reversible antagonists .
  • Shared Binding Sites : Aromatic amines (e.g., dimethisoquin, proadifen) compete with meproadifen for a common site, suggesting overlapping pharmacophores .
  • Channel Lining Probes : Triphenylmethylphosphonium and chlorpromazine label M2 helices but differ in subunit specificity, highlighting the channel's structural complexity .

Research Implications

Meproadifen mustard’s unique irreversible binding has advanced understanding of AChR topology, particularly the role of Glu-262 in cation selectivity and antagonist binding . Comparisons with reversible antagonists (e.g., PCP, meproadifen) underscore the dynamic interplay between receptor states and ligand efficacy . Future studies could exploit these differences to design state-specific modulators for neurological disorders.

常见问题

Q. What experimental methodologies are recommended for identifying the binding site of meproadifen mustard on nicotinic acetylcholine receptors (AChRs)?

Meproadifen mustard’s binding site on the AChR α1 subunit (Glu262) can be identified using photolabeling techniques combined with peptide mapping and Edman degradation. Competitive binding assays with noncompetitive antagonists (NCAs) like proadifen or tetracaine are critical for validating specificity. For example, [3H]meproadifen mustard selectively labels Glu262 under desensitized receptor conditions, confirmed via SDS-PAGE and autoradiography . Mutagenesis studies (e.g., Glu262Ala substitution) further corroborate binding specificity by abolishing labeling .

Q. How does meproadifen mustard influence the conformational equilibrium of AChRs?

Meproadifen mustard stabilizes AChRs in the desensitized state, as evidenced by increased labeling of α1Tyr93 (a residue in the agonist-binding site) when pre-incubated with the compound. This shift is detected using irreversible antagonists like p-N,N-(dimethylamino)phenyldiazonium fluoroborate, which show enhanced accessibility in desensitized states. Radioligand displacement assays with [3H]trimethisoquin or [125I]TID under varying agonist conditions (resting vs. desensitized) are key to quantifying equilibrium shifts .

Q. What controls are essential when studying meproadifen mustard’s state-dependent binding to AChRs?

Include (i) agonist pre-treatment (e.g., carbamylcholine) to induce desensitization, (ii) competitive inhibitors (e.g., proadifen) to block specific labeling, and (iii) negative controls using non-functional receptor mutants (e.g., α1Glu262Ala). Parallel experiments with resting-state AChRs (no agonist) and desensitized-state AChRs are necessary to confirm state specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding sites for meproadifen mustard across studies?

Discrepancies often arise from differences in receptor states (resting vs. desensitized) or experimental conditions (e.g., detergent use during purification). To address this, standardize protocols for receptor preparation (e.g., Torpedo membrane-bound AChRs) and validate labeling efficiency via cross-linking studies. For instance, meproadifen mustard’s extracellular labeling at Glu262 is consistent in desensitized states, whereas other NCAs like QX-222 label deeper channel residues (e.g., α1Ser248) in open-channel conformations .

Q. What mechanistic insights can be gained from mutagenesis studies of meproadifen mustard’s binding site?

Mutating α1Glu262 to nonpolar residues (e.g., Ala) eliminates meproadifen mustard labeling, confirming its reliance on electrostatic interactions. Comparative studies with GA alcohols (which share the Glu262 site) reveal overlapping pharmacophores, suggesting a conserved mechanism for allosteric modulation. Pair these with electrophysiology (e.g., patch-clamp) to correlate binding with functional outcomes like ion conductance .

Q. How do methodological choices in photolabeling (e.g., UV irradiation time) impact data interpretation for meproadifen mustard?

Prolonged UV exposure risks nonspecific labeling, particularly in hydrophobic regions like the M2 transmembrane domain. Optimize irradiation duration using time-course experiments and validate specificity via competitive inhibition (e.g., 10 µM proadifen). Quantify labeling efficiency via scintillation counting of purified α1 subunits and normalize to total protein .

Q. What strategies are effective for comparative studies of meproadifen mustard and other NCAs (e.g., QX-222, tetracaine)?

Use dual-labeling approaches with [3H]meproadifen mustard and [125I]TID to map spatial relationships between binding sites. Mutagenesis of serine/leucine rings (e.g., α1Ser248Ala) can differentiate QX-222’s channel-blocking effects from meproadifen mustard’s allosteric modulation. Molecular dynamics simulations of AChR structures (e.g., PDB 2BG9) further clarify steric and electrostatic interactions .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., photolabeling + electrophysiology) and replicate experiments across receptor states .
  • Advanced Mutagenesis : Combine single-/double-point mutations (e.g., α1Glu262Ala + δSer262Ala) to assess additive effects on ligand binding .
  • State-Specific Controls : Pre-equilibrate AChRs with agonists/antagonists to isolate resting, open, or desensitized conformations before labeling .

体外研究产品的免责声明和信息

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